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Compound of Interest

Compound Name:
2-(2-Methoxyethyl)-2-

methylmorpholine

CAS No.: 1485656-13-0

Cat. No.: B2368588

Get Quote

Executive Summary
This application note details a robust, scalable protocol for the synthesis of 2-(2-
Methoxyethyl)-2-methylmorpholine, a high-value pharmacophore often utilized to modulate

lipophilicity (

) and metabolic stability in kinase inhibitors (e.g., PI3K/mTOR pathways).

Unlike academic routes that often rely on expensive transition metal catalysis (Pd/Ru) or

complex protecting group strategies, this guide prioritizes an industrial-grade convergent

synthesis. The methodology leverages the Corey-Chaykovsky epoxidation followed by a

Sulfate-Ester Annulation, utilizing inexpensive reagents (trimethylsulfoxonium iodide and 2-

aminoethyl hydrogen sulfate) to ensure cost-efficiency and safety at multi-gram to kilogram

scales.
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The structural challenge of the target molecule lies in the quaternary carbon at the 2-position.

Traditional N-alkylation of 2-methylmorpholine often yields regioisomeric mixtures. Therefore, a

de novo construction of the morpholine ring via a quaternary epoxide intermediate is the most

reliable strategy for scale-up.

Strategic Pathway
Precursor: 4-Methoxybutan-2-one (Commercially available or easily synthesized).

Intermediate: 2-(2-Methoxyethyl)-2-methyloxirane (via Sulfur Ylide addition).

Cyclization: Ring opening and closure using 2-aminoethyl hydrogen sulfate (AES) in a

biphasic basic medium.

Target:
2-(2-Methoxyethyl)-2-methylmorpholine

Strategic Disconnection
(C-O & C-N Bond Formation)

Intermediate:
2-(2-Methoxyethyl)-2-methyloxirane

 Annulation

Reagent:
2-Aminoethyl hydrogen sulfate

Starting Material:
4-Methoxybutan-2-one

 Corey-Chaykovsky
Epoxidation

Click to download full resolution via product page

Figure 1: Retrosynthetic logic prioritizing the construction of the quaternary center prior to ring

closure.
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Phase 1: Epoxide Synthesis (Corey-Chaykovsky)
Objective: Convert 4-methoxybutan-2-one to 2-(2-methoxyethyl)-2-methyloxirane. Critical

Quality Attribute (CQA): Complete consumption of ketone to prevent side reactions in Phase 2.

Reagents & Materials
Reagent

Equiv.[1][2][3][4][5][6][7][8]
[9][10]

Role

Trimethylsulfoxonium iodide

(TMSOI)
1.2 Methylene transfer agent

Potassium tert-butoxide

(KOtBu)
1.25 Base

4-Methoxybutan-2-one 1.0 Substrate

DMSO / THF (1:1 v/v) 10 Vol Solvent System

Step-by-Step Protocol
Reactor Setup: Equip a dry reactor with an overhead stirrer, nitrogen inlet, and internal

temperature probe.

Ylide Formation: Charge TMSOI (1.2 eq) and dry DMSO/THF (5 Vol). Cool to 0°C.

Base Addition: Add KOtBu (1.25 eq) portion-wise, maintaining internal temperature

. (Note: Exothermic). Stir for 30–60 minutes at room temperature until a clear/hazy solution
forms (formation of dimethylsulfoxonium methylide).

Substrate Addition: Cool the ylide solution to 0–5°C. Add 4-methoxybutan-2-one (1.0 eq)

dissolved in THF (5 Vol) dropwise over 30 minutes.

Reaction: Allow to warm to 20–25°C and stir for 4–6 hours.

IPC (In-Process Control): Monitor via GC-MS or TLC (Hexane/EtOAc). Target: <2%

residual ketone.
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Quench & Workup: Pour reaction mixture into ice-water (20 Vol). Extract with MTBE (3 x 5

Vol).

Purification: Wash combined organics with brine, dry over MgSO₄, and concentrate.

Note: The crude epoxide is volatile. Avoid high-vacuum prolonged drying. Use directly in

Phase 2 if purity >90%.

Phase 2: Morpholine Annulation (The Sulfate Route)
Objective: React the epoxide with 2-aminoethyl hydrogen sulfate to form the morpholine ring.

Mechanism: The amine attacks the less hindered carbon of the epoxide (regioselective),

followed by base-mediated intramolecular displacement of the sulfate group by the resulting

alkoxide.

Reagents & Materials
Reagent

Equiv.[1][2][3][4][5][6][7][8]
[9][10]

Role

Crude Epoxide (from Phase 1) 1.0 Electrophile

2-Aminoethyl hydrogen sulfate

(AES)
1.1

Nitrogen Source / Cyclization

Partner

Sodium Hydroxide (40% aq) 3.5 Base

Toluene 5 Vol Organic Solvent (Biphasic)

Step-by-Step Protocol
Dissolution: In the reactor, dissolve AES (1.1 eq) in minimal water (approx. 2 Vol).

Base Activation: Add NaOH solution (3.5 eq) slowly. The reaction is exothermic; maintain

.

Epoxide Addition: Add the crude epoxide (1.0 eq) diluted in Toluene (5 Vol).

Cyclization: Heat the biphasic mixture to 55–65°C with vigorous stirring (high shear mixing is

beneficial for mass transfer).
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Reaction Time: Typically 6–12 hours.

IPC: Monitor consumption of epoxide via GC.

Workup: Cool to room temperature. Separate phases. Extract the aqueous layer with

Toluene or DCM (2 x 3 Vol).

Purification:

Combine organic layers and wash with minimal water.

Salt Formation (Critical for Purity): To the organic layer, add HCl in dioxane or ether (1.1

eq) to precipitate the morpholine hydrochloride salt.

Filter the white solid. Recrystallize from IPA/Ethanol if necessary to remove non-basic

impurities.

Free Basing (Optional): If the free base is required, partition the salt between DCM and 1M

NaOH, separate, dry, and concentrate.

Process Logic & Safety Architecture
The following diagram illustrates the operational flow and decision gates for the synthesis.
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Start: 4-Methoxybutan-2-one

Step 1: Epoxidation
(TMSOI, Base, DMSO)

IPC: Ketone < 2%?

No (Add time/base)

Quench & Extraction
(MTBE/Water)

Yes

Step 2: Annulation
(AES, NaOH, 60°C)

IPC: Epoxide Consumed?

No (Heat longer)

Purification:
HCl Salt Formation

Yes

Final Product:
HCl Salt or Free Base

Click to download full resolution via product page

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b2368588/docs?utm_src=pdf-body-img#application-note-scalable-synthesis-of-2-2-methoxyethyl-2-methylmorpholine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2368588?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Figure 2: Process flow diagram highlighting Critical Process Parameters (CPPs) and In-

Process Controls (IPCs).

Key Technical Considerations
Regiochemistry
In the reaction of the 2,2-disubstituted epoxide with the amine (AES):

Nucleophilic Attack: Under basic conditions, the amine attacks the least hindered carbon (the

primary CH₂ of the epoxide ring).

Result: The nitrogen atom attaches to the CH₂, and the tertiary alcohol forms at the

quaternary center.

Ring Closure: The tertiary alkoxide subsequently displaces the sulfate group on the ethyl

chain of the amine, forming the ether linkage of the morpholine. This confirms the target

structure is formed, not an isomer.

Safety & Scale-Up
DMSO/NaH Hazards: If using Sodium Hydride (NaH) instead of KOtBu, be aware that

DMSO + NaH can form explosive decomposition products above 60°C. KOtBu is

recommended for higher safety margins at scale.

Epoxide Toxicity: The intermediate epoxide is an alkylating agent. Handle with proper

containment (fume hood/isolator).

Exotherms: Both the ylide formation and the neutralization of AES are exothermic. Controlled

addition rates are critical.

Analytical Data (Expected)
1H NMR (CDCl3, 400 MHz): δ 3.6–3.7 (m, 4H, morpholine ring), 3.4 (t, 2H, side chain), 3.3

(s, 3H, OMe), 2.8–2.9 (m, 4H, morpholine ring), 1.7 (t, 2H, side chain), 1.1 (s, 3H, Me). Note:

Shifts will vary between salt and free base.

Mass Spectrometry: [M+H]+ corresponding to MW.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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